molecular formula C24H32N4O4 B2508253 N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 922064-14-0

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2508253
CAS No.: 922064-14-0
M. Wt: 440.544
InChI Key: WNKKNNVNRVHDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a bifunctional amide core. Its structure includes a 2,5-dimethoxyphenyl group and a substituted ethyl chain with dimethylamino and 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moieties. The dimethylamino group contributes to basicity, influencing solubility and pharmacokinetic properties such as absorption and metabolism.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-27(2)21(17-8-10-20-16(13-17)7-6-12-28(20)3)15-25-23(29)24(30)26-19-14-18(31-4)9-11-22(19)32-5/h8-11,13-14,21H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKKNNVNRVHDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and 1-methyl-1,2,3,4-tetrahydroquinoline. The synthesis may involve:

    Condensation Reactions: Combining the starting materials under acidic or basic conditions.

    Amidation: Forming the ethanediamide linkage using reagents like carbodiimides.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of cellular receptors.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound and the morpholinyl analog share the ethanediamide core and tetrahydroquinoline group but differ in amino substituents. The benzodioxin-containing compound lacks the ethanediamide core, instead incorporating a pyridinamine scaffold. Its benzodioxin group may enhance metabolic stability due to reduced cytochrome P450 susceptibility .

Molecular Weight and Solubility :

  • The target compound’s inferred molecular weight (~475–485) is comparable to the morpholinyl analog (482.58) , suggesting similar solubility challenges. Both may require formulation optimization for bioavailability.
  • The smaller benzodioxin derivative (391.46) likely exhibits improved solubility and oral absorption.

Research Findings and Hypotheses

  • Morpholinyl vs. Dimethylamino: Morpholinyl groups in may improve aqueous solubility via hydrogen bonding but reduce blood-brain barrier penetration compared to the dimethylamino group in the target compound .
  • Benzodioxin Stability : The benzodioxin group in is associated with resistance to oxidative metabolism, a feature absent in the ethanediamide-based compounds .

Biological Activity

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, potential therapeutic effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C21H30N2O3\text{C}_{21}\text{H}_{30}\text{N}_2\text{O}_3

This structure features a dimethoxyphenyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

The compound is believed to exert its effects primarily through interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that it may act as a selective agonist or antagonist at specific receptor subtypes.

In Vitro Studies

Research indicates that the compound exhibits notable activity in various in vitro assays:

  • Serotonin Receptor Binding : It shows high affinity for the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects .
  • Dopaminergic Activity : Initial findings suggest modulation of dopaminergic pathways, potentially influencing reward and addiction mechanisms.

Biological Activity Data

Activity Type Findings
Antimicrobial Exhibited moderate activity against Staphylococcus aureus and E. coli .
Antitumor Showed selective cytotoxicity against various cancer cell lines .
Neuropharmacological Induced hallucinogenic effects in animal models similar to other phenethylamines .

Case Study 1: Antitumor Activity

A study evaluated the compound's effect on human tumor cell lines (e.g., HepG2/A2). The results indicated that it inhibited cell proliferation significantly compared to controls. The structure-activity relationship (SAR) analysis revealed that the presence of the dimethoxyphenyl group enhances antitumor efficacy.

Case Study 2: Neuropharmacological Effects

In behavioral assays involving mice, the compound demonstrated significant head-twitch responses indicative of hallucinogenic activity. This aligns with its binding affinity for serotonin receptors and suggests potential use in understanding psychotropic mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.